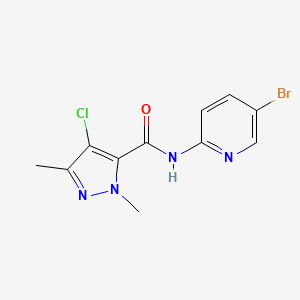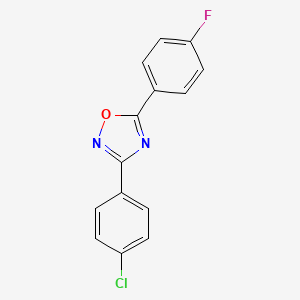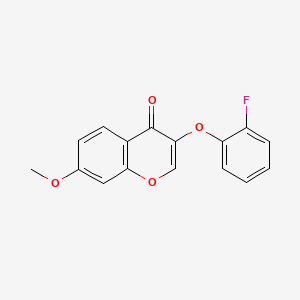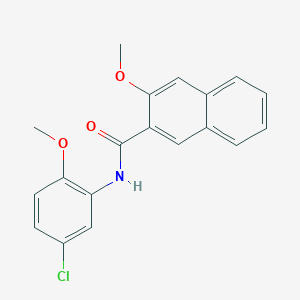
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: is a chemical compound that features a pyridine ring substituted with a bromine atom, a pyrazole ring substituted with a chlorine atom, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors. The bromine atom is introduced via a bromination reaction using bromine or a brominating agent.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving appropriate precursors. The chlorine atom is introduced via a chlorination reaction using chlorine or a chlorinating agent.
Coupling Reaction: The pyridine and pyrazole rings are coupled together through a condensation reaction, forming the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine or chlorine atoms are replaced by oxygen-containing groups.
Reduction: The compound can undergo reduction reactions, where the bromine or chlorine atoms are replaced by hydrogen atoms.
Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products:
Oxidation: Products include N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
Reduction: Products include N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-METHYLAMINE.
Substitution: Products vary depending on the nucleophile used, such as N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-THIOCARBOXAMIDE.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductivity and magnetism.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Protein Binding: The compound can bind to specific proteins, allowing for the study of protein-ligand interactions.
Medicine:
Drug Development: The compound can be used as a lead compound in the development of new drugs, particularly for the treatment of diseases such as cancer and infectious diseases.
Diagnostic Imaging: The compound can be used as a contrast agent in diagnostic imaging techniques, such as magnetic resonance imaging (MRI).
Industry:
Pesticides: The compound can be used as an active ingredient in pesticides, providing effective control of pests.
Dyes: The compound can be used in the synthesis of dyes, providing vibrant and stable colors.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target, inhibiting its function and leading to the desired biological effect. The pathways involved in this process include signal transduction pathways and metabolic pathways, which are modulated by the compound’s binding.
Comparison with Similar Compounds
- N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-METHYLAMINE
- N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-THIOCARBOXAMIDE
Uniqueness: N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the carboxamide group, allows for versatile reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-chloro-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4O/c1-6-9(13)10(17(2)16-6)11(18)15-8-4-3-7(12)5-14-8/h3-5H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZNQGDFHJDWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![2-[[5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile](/img/structure/B5697820.png)

![N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N'-(2-HYDROXYPHENYL)THIOUREA](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
![N~1~-(3-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5697852.png)




![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
![2-(4-methylphenyl)sulfanyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
![N-(4-{[N-(2,5-DIMETHOXYPHENYL)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B5697903.png)
